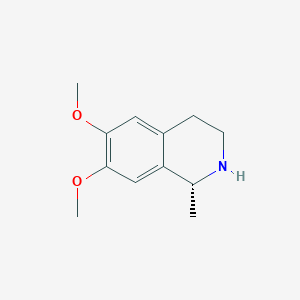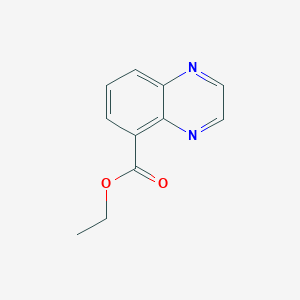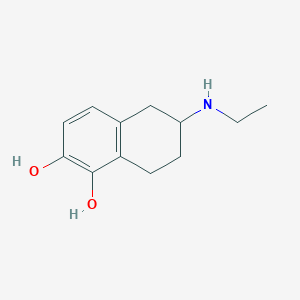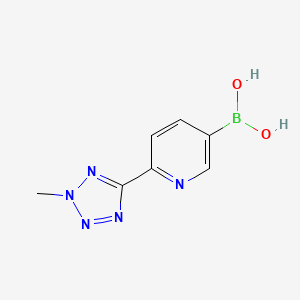
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C10H17N5 It is a derivative of pyrimidine and piperazine, which are both important structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method involves the use of 2-chloropyrimidine as a starting material, which reacts with 4-methylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Applications De Recherche Scientifique
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Another derivative with potential therapeutic applications
Uniqueness
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)methanamine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a pyrimidine ring and a piperazine moiety provides a versatile scaffold for the development of new drugs and materials .
Propriétés
Formule moléculaire |
C10H17N5 |
|---|---|
Poids moléculaire |
207.28 g/mol |
Nom IUPAC |
[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C10H17N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-6,11H2,1H3 |
Clé InChI |
BOUZXAFTWGRVGN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=C(C=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)

![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)





![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)
![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)
